1-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)methanamine
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Overview
Description
1-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)methanamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to an amine, which is further connected to a methoxypyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)methanamine typically involves multiple steps, starting with the preparation of the cyclopropylamine and the methoxypyridine derivatives. These intermediates are then coupled using reagents such as palladium catalysts in cross-coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: Converting the amine group to an amide or nitro group.
Reduction: Reducing any oxidized functional groups back to their original state.
Substitution: Replacing one of the substituents on the cyclopropyl or pyridine ring with another group.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ halogenating agents or nucleophiles.
Major Products Formed: The major products from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)methanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may serve as a ligand in biological assays to study protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: It can be employed in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)methanamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance binding affinity to certain receptors or enzymes, while the methoxypyridine moiety may modulate the biological activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropylamine
Methoxypyridine derivatives
Other amine-substituted pyridines
Uniqueness: 1-Cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)methanamine stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to its similar counterparts.
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Properties
IUPAC Name |
1-cyclopropyl-N-[(6-methoxypyridin-3-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-4-10(8-13-11)7-12-6-9-2-3-9/h4-5,8-9,12H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDBQZLRHUYKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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